molecular formula C7H10BrF3O B12274303 1-Bromo-4-(trifluoromethoxy)cyclohexane

1-Bromo-4-(trifluoromethoxy)cyclohexane

Cat. No.: B12274303
M. Wt: 247.05 g/mol
InChI Key: BMLHOMNDDUEHGT-UHFFFAOYSA-N
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Description

1-Bromo-4-(trifluoromethoxy)cyclohexane is an organic compound with the molecular formula C7H10BrF3O It is characterized by a bromine atom and a trifluoromethoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)cyclohexane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at a specific temperature to ensure the selective bromination of the desired position on the cyclohexane ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(trifluoromethoxy)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone, potassium tert-butoxide in dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride.

    Oxidation: Potassium permanganate.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluoromethoxy)cyclohexane involves its interaction with various molecular targets and pathways. The bromine atom and trifluoromethoxy group can participate in different chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(trifluoromethoxy)cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C7H10BrF3O

Molecular Weight

247.05 g/mol

IUPAC Name

1-bromo-4-(trifluoromethoxy)cyclohexane

InChI

InChI=1S/C7H10BrF3O/c8-5-1-3-6(4-2-5)12-7(9,10)11/h5-6H,1-4H2

InChI Key

BMLHOMNDDUEHGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OC(F)(F)F)Br

Origin of Product

United States

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